N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide
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Overview
Description
N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide is an organic compound that belongs to the class of phosphinic amides It is characterized by the presence of a phosphinic amide group attached to a methoxyphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the condensation of 4-methoxybenzaldehyde with diphenylphosphinic amide. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like halides, amines; solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of corresponding phosphinic acids or phosphine oxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phosphinic amides.
Scientific Research Applications
N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
- N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide shares structural similarities with other phosphinic amides, such as N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic acid and N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic ester.
Uniqueness:
- The presence of the methoxyphenylmethylidene moiety imparts unique chemical properties to this compound, distinguishing it from other phosphinic amides. This structural feature enhances its reactivity and potential applications in various fields.
Properties
CAS No. |
119701-95-0 |
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Molecular Formula |
C20H18NO2P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-diphenylphosphoryl-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C20H18NO2P/c1-23-18-14-12-17(13-15-18)16-21-24(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI Key |
LBASQZHWSZUWKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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